molecular formula C32H27N7O5S2 B11449206 N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

Cat. No.: B11449206
M. Wt: 653.7 g/mol
InChI Key: RSVRIXHXJODCEP-UHFFFAOYSA-N
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Description

“N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide” is a complex organic compound that features multiple functional groups, including methoxyphenyl, thiophene, pyrazole, triazole, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide” typically involves multi-step organic reactions. Each functional group is introduced through specific reactions such as:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the thiophene ring: This can be done via a cross-coupling reaction.

    Formation of the triazole ring: This can be synthesized using a Huisgen cycloaddition reaction.

    Attachment of the benzamide group: This can be achieved through an amide coupling reaction.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound can be studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of “N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide” would depend on its specific application. For example, if it is used as a drug, it may interact with specific enzymes or receptors in the body, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide: is similar to other compounds with pyrazole, triazole, and benzamide groups.

    Differences: The presence of the methoxyphenyl and thiophene groups may impart unique properties, such as specific binding affinities or reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can lead to a wide range of chemical and biological activities.

Properties

Molecular Formula

C32H27N7O5S2

Molecular Weight

653.7 g/mol

IUPAC Name

N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C32H27N7O5S2/c1-44-25-15-9-21(10-16-25)27-18-26(28-8-5-17-45-28)36-38(27)30(40)20-46-32-35-34-29(19-33-31(41)22-6-3-2-4-7-22)37(32)23-11-13-24(14-12-23)39(42)43/h2-17,27H,18-20H2,1H3,(H,33,41)

InChI Key

RSVRIXHXJODCEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=CC=C5)C6=CC=CS6

Origin of Product

United States

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